(2R,5R)-2,5-dipropylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2,5-Dipropylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2R,5R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dipropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts or reagents. For example, the reduction of ®-carvone using a thermostable and organic-solvent-tolerant ene-reductase has been reported to produce (2R,5R)-dihydrocarvone with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis routes that are optimized for high yield and purity. The use of biocatalysts, such as ene-reductases, can offer advantages in terms of selectivity and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
(2R,5R)-2,5-Dipropylpyrrolidine has several applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme catalysis and stereoselective reactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: Similar in structure but with phenyl groups instead of propyl groups.
(2R,5R)-2,5-Dimethylcyclohexanone: Another chiral compound with a different ring structure.
Uniqueness
(2R,5R)-2,5-Dipropylpyrrolidine is unique due to its specific stereochemistry and the presence of propyl groups, which can influence its chemical reactivity and biological activity. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective catalysis.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2R,5R)-2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
BYDOZVMJCALYPS-NXEZZACHSA-N |
Isomeric SMILES |
CCC[C@@H]1CC[C@H](N1)CCC |
Canonical SMILES |
CCCC1CCC(N1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.